molecular formula C13H11N5O4 B2735895 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide CAS No. 2034288-34-9

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide

カタログ番号: B2735895
CAS番号: 2034288-34-9
分子量: 301.262
InChIキー: SYHAOGISQFQPLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H11N5O4 and its molecular weight is 301.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring multiple isoxazole and oxadiazole moieties, which are known for their pharmacological significance. The molecular formula is C12H10N4O3C_{12}H_{10}N_4O_3, and it possesses unique structural characteristics that contribute to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following sections detail specific findings related to its efficacy, mechanisms, and potential therapeutic applications.

Antiproliferative Activity

A study investigating the antiproliferative effects of similar compounds found that derivatives containing isoxazole and oxadiazole structures showed varying degrees of cytotoxicity against cancer cells. For instance, compounds with similar frameworks demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent activity while maintaining low toxicity towards normal cell lines such as HEK-293 .

Cell Line IC50 (μM) Selectivity
MDA-MB-2315.6 - 17.84High against cancer
HEK-293>100 - 293.2Low toxicity
CCRF-CEM44 - 81Moderate inhibition

The mechanism by which this compound exerts its effects involves several pathways:

  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, as evidenced by studies where they triggered apoptotic pathways at concentrations as low as 5 μM .
  • Kinase Inhibition : Preliminary screenings indicated that compounds with analogous structures could inhibit various kinases involved in cancer progression. For example, compound 5a from related studies was tested against nine kinases, showing selective inhibition patterns that suggest potential for further development as a targeted therapy .
  • Cell Cycle Arrest : Research indicates that these compounds may also interfere with cell cycle progression, leading to growth inhibition in susceptible cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential of isoxazole-based compounds in cancer therapy:

  • Study on Anticancer Activity : A comprehensive study reported that a series of benzopyran-isoxazole hybrids exhibited selective antiproliferative activity across multiple cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
  • NCI Screening : Compounds similar to this compound were screened against the NCI 60 cancer cell line panel, revealing promising results particularly against leukemia and breast cancer lines . This broad-spectrum efficacy underscores the compound's potential as a lead candidate for further development.

特性

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c19-13(9-3-4-15-20-9)14-6-11-16-12(18-22-11)8-5-10(21-17-8)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHAOGISQFQPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。